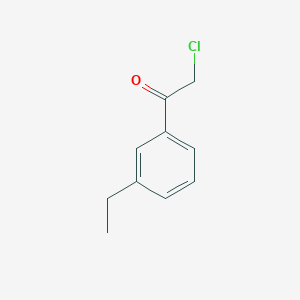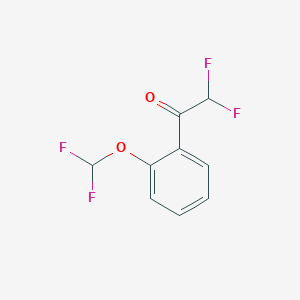![molecular formula C8H12F3N B13586500 8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
8-(Trifluoromethyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-6-azaspiro[34]octane is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light and a photoredox catalyst facilitate the formation of the trifluoromethyl radical, which then reacts with the spirocyclic precursor .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring efficient and high-yield synthesis. The use of continuous flow reactors can enhance the scalability and reproducibility of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethyl ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
8-(Trifluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological processes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Spiroindole and Spirooxindole Scaffolds: These compounds share the spirocyclic structure but differ in their functional groups and biological activities.
Trifluoromethyl-Containing Compounds: Compounds like trifluoromethyl ketones and trifluoromethylated aromatic compounds exhibit similar chemical properties but differ in their structural frameworks and applications.
Uniqueness: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane stands out due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H12F3N |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-4-12-5-7(6)2-1-3-7/h6,12H,1-5H2 |
InChI Key |
WLLRPXQAAVSAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


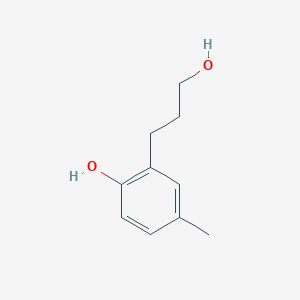
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)



![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
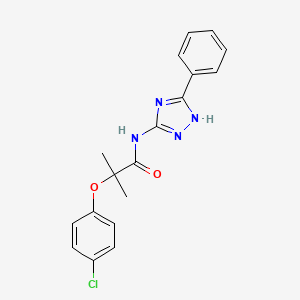
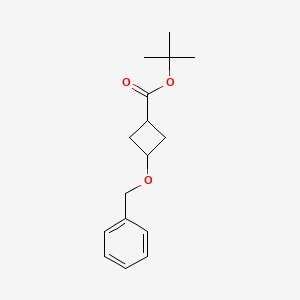
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
